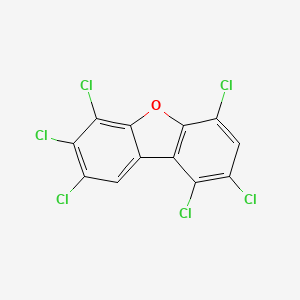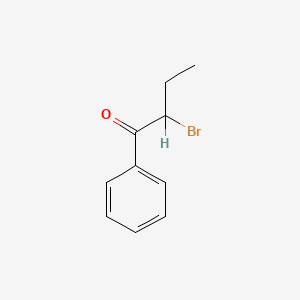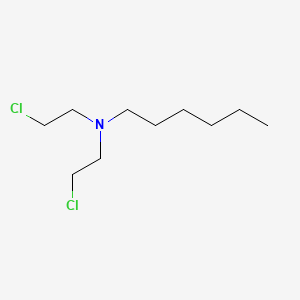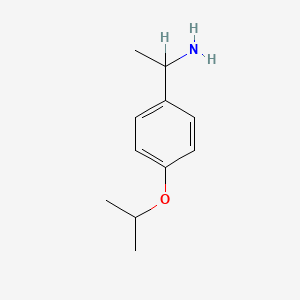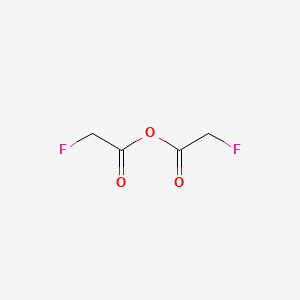
Fluoroacetic anhydride
Overview
Description
Fluoroacetic anhydride is not directly mentioned in the provided papers, but related compounds and reactions involving fluoroacetates and anhydrides are discussed. For instance, the synthesis of cyclic anhydride precursors for fluorophores , the interaction of beta-fluoro-oxaloacetate with enzymes , and the atmospheric photooxidation of fluoroacetates are all relevant to understanding the broader context of fluoroacetic anhydride's chemistry.
Synthesis Analysis
The synthesis of related fluoroacetic compounds involves various strategies. For example, the synthesis of cyclic anhydride precursors for solvatochromic fluorophores is described, which can be completed on a gram scale . Additionally, the synthesis of 2-fluoroacetoacetic acid involves electrophilic fluorination of a beta-keto ester . The electrochemical synthesis of delta-fluoroacyl complexes also uses trifluoroacetic anhydride as an acylating agent .
Molecular Structure Analysis
The molecular structure of fluoroacetic anhydride itself is not detailed, but the structure of related compounds like 2-fluorophenoxyacetic acid and its metal complexes has been elucidated using X-ray diffraction . These structures provide insights into the coordination geometry and bonding interactions that could be analogous to fluoroacetic anhydride.
Chemical Reactions Analysis
Fluoroacetates undergo various chemical reactions, such as the Cl-initiated photooxidation leading to the formation of fluoroacetic acid and anhydrides . The dehalogenation reaction of fluoroacetate involves an S(N)2 mechanism, where a nucleophilic attack is followed by hydrolysis . The Friedel-Crafts fluoroacetylation of indoles with fluorinated acetic acids is another example of a chemical reaction involving fluoroacetic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroacetic anhydride are not directly reported, but the properties of related compounds can be inferred. For instance, the fluorinated polyanhydride synthesized from trifluoroacetic anhydride exhibits high thermal stability and a high glass-transition temperature . The stability and reactivity of fluoroacetates in various conditions, such as atmospheric photooxidation and electrochemical environments , also provide valuable information about the behavior of fluoroacetic compounds.
Scientific Research Applications
Insecticidal Properties
Fluoroacetic anhydride has been studied for its insecticidal properties. Research conducted on aphids showed that compounds like sodium fluoroacetate, when absorbed by plants, can kill aphids by toxic sap imbibition. Sodium fluoroacetate has been identified as an effective systemic insecticide, potentially useful in pest control, although its general toxicity raises concerns about practical use (David & Gardiner, 1951).
Biochemical Mechanism of Toxicity
Fluoroacetate's toxicological effects are significant due to its inhibition of the enzyme aconitase in the tricarboxylic acid cycle. This leads to a lethal synthesis of a fluorocitrate isomer, which has been studied extensively to understand the biochemical mechanisms of its toxicity. This understanding is crucial for developing potential antidotes and therapeutic strategies (Goncharov, Jenkins, & Radilov, 2006).
Cellular Metabolic Response to Toxicity
The toxic effects of fluoroacetate at the cellular level, particularly its severe impact on metabolic pathways, have been a subject of research. Studies have documented the range of non-specific signs and symptoms following exposure, including cardiac, pulmonary, and neurological impacts. This research is vital for understanding how to counteract accidental or intentional ingestions (Cox et al., 2020).
Environmental and Ecological Impact
The impact of fluoroacetate-bearing vegetation on native fauna has been reviewed, especially in regions like Australia where fluoroacetate is naturally occurring in plants. This research provides insights into how native animals have developed tolerance to fluoroacetate and the implications for fauna management (Twigg & King, 1991).
Role in Bacterial Metabolism
Research has also been conducted on the effects of fluoroacetate on microbial metabolism, particularly in bacteria capable of metabolizing fluoroacetate or fluoroacetamide. This study sheds light on the role of fluoroacetate in microbial ecology and its potential application in bioremediation or microbial control (Kelly, 1965).
Potential in Therapeutic Research
Additionally, connections between fluoroacetate and drugs have been explored, highlighting its role in nature and potential applications in medical research. This includes its use in the control of unwanted introduced animals and its medical applications, emphasizing the need for more integrated toxicological studies (Eason, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Fluoroacetic anhydride, also known as trifluoroacetic anhydride (TFAA), is the acid anhydride of trifluoroacetic acid . It is the perfluorinated derivative of acetic anhydride
Mode of Action
The mode of action of fluoroacetic anhydride involves its reaction with nucleophiles. It’s suggested that fluorocitrate, a related compound, acts as a “suicide” substrate for aconitase . This suggests that fluoroacetic anhydride might also interact with its targets in a similar irreversible manner, leading to inhibition of the target’s function.
Biochemical Pathways
It’s known that fluoroacetate, a related compound, disrupts the citric acid cycle by acting as a “suicide” substrate for aconitase This leads to the inhibition of the citric acid cycle, a crucial metabolic pathway
Result of Action
It’s known that fluoroacetate, a related compound, can cause a variety of symptoms, including convulsions and unconsciousness, due to its disruption of the citric acid cycle
properties
IUPAC Name |
(2-fluoroacetyl) 2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYGDXCCNXESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961100 | |
| Record name | Fluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroacetic anhydride | |
CAS RN |
407-33-0 | |
| Record name | Acetic acid, 2-fluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Fluoroacetic anhydride in organic synthesis?
A1: Fluoroacetic anhydride serves as a versatile reagent for introducing fluorine atoms into organic molecules. [, , ] It finds particular use in synthesizing:
- Fluoroketenes: Fluoroacetic anhydride can be pyrolyzed to generate fluoroketene, a highly reactive intermediate for synthesizing various fluorine-containing compounds. []
- Fluoromethyl ketones: These compounds, important in studying enzyme activity, are synthesized by reacting Fluoroacetic anhydride with protected amino acids via the Dakin-West procedure. []
- Diarylseleniumbis(trifluoroacetates) and Chloro-(trifluoroacetates): Fluoroacetic anhydride reacts with diarylselenoxides to produce these compounds, which have potential applications in materials science. []
Q2: Are there any analytical challenges associated with using Fluoroacetic anhydride in derivatization reactions for gas chromatography-mass spectrometry (GC/MS)?
A3: Yes, particularly when analyzing compounds like ephedrine for methamphetamine presence. [] Fluoroacetic anhydride, specifically heptafluorobutyric anhydride (HFBA), can lead to multiple derivative formations from ephedrine, some mimicking the GC/MS profile of methamphetamine. This necessitates careful analysis, potentially using full-scan CI GC/MS with HFBA derivatives or lower GC injector temperatures with alternative derivatizing agents like carbethoxyhexafluorobutyryl chloride (CB). Contamination of HFBA with other anhydrides like pentafluoropropionic anhydride and trifluoroacetic anhydride further complicates analysis due to additional derivative formation.
Q3: Beyond its role in synthetic applications, has Fluoroacetic anhydride been explored for any potential therapeutic applications?
A4: While Fluoroacetic anhydride itself is not directly mentioned in therapeutic contexts within these papers, derivatives synthesized using it show promise. For instance, certain fluorine heterocyclic systems derived from sulfa drugs using Fluoroacetic anhydride demonstrate potential as photochemical probe agents for inhibiting Vitiligo disease. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








